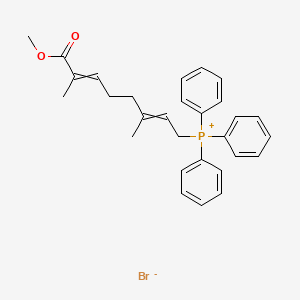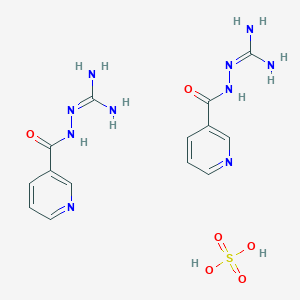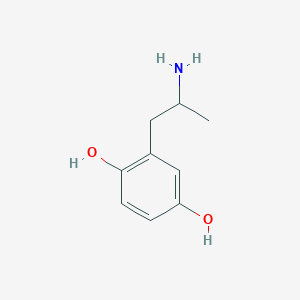
2-(2-Aminopropyl)benzene-1,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-aminopropyl)benzene-1,4-diol typically involves the reaction of hydroquinone with 2-aminopropyl reagents under controlled conditions. One common method is the reductive amination of hydroquinone using 2-aminopropanol in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an organic solvent like ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance production efficiency.
化学反应分析
Types of Reactions
2-(2-Aminopropyl)benzene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of the compound can lead to the formation of hydroquinone derivatives.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted hydroquinone derivatives.
科学研究应用
2-(2-Aminopropyl)benzene-1,4-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurodegenerative diseases.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-aminopropyl)benzene-1,4-diol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
相似化合物的比较
Similar Compounds
Hydroquinone (Benzene-1,4-diol): A parent compound with similar structural features but lacking the aminopropyl group.
Catechol (Benzene-1,2-diol): Another dihydroxybenzene derivative with hydroxyl groups in the ortho position.
Resorcinol (Benzene-1,3-diol): A dihydroxybenzene derivative with hydroxyl groups in the meta position.
Uniqueness
2-(2-Aminopropyl)benzene-1,4-diol is unique due to the presence of the aminopropyl group, which imparts distinct chemical and biological properties. This group enhances its reactivity in nucleophilic substitution reactions and its potential interactions with biological targets, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
30891-22-6 |
|---|---|
分子式 |
C9H13NO2 |
分子量 |
167.20 g/mol |
IUPAC 名称 |
2-(2-aminopropyl)benzene-1,4-diol |
InChI |
InChI=1S/C9H13NO2/c1-6(10)4-7-5-8(11)2-3-9(7)12/h2-3,5-6,11-12H,4,10H2,1H3 |
InChI 键 |
TYWAQPHUBWNPMP-UHFFFAOYSA-N |
规范 SMILES |
CC(CC1=C(C=CC(=C1)O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


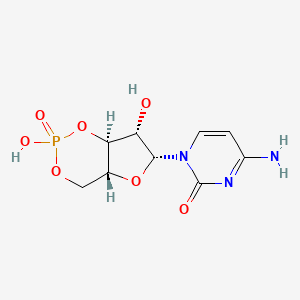

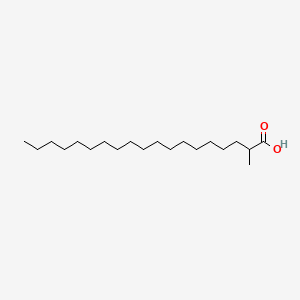
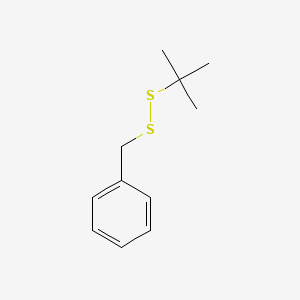
![Benzoic acid, 4-[2-(2,4-diamino-6-pteridinyl)ethyl]-](/img/structure/B14675440.png)
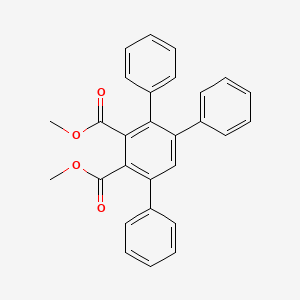
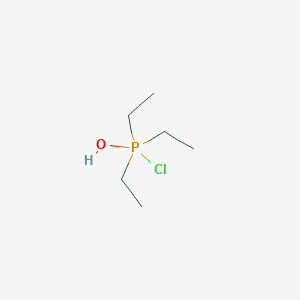
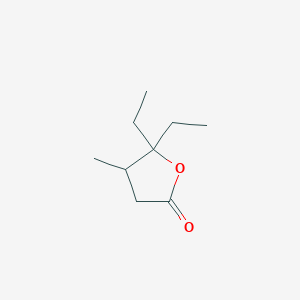

![2,3,3-Trimethyl-2,3-dihydro-4H-furo[3,2-c][1]benzopyran-4-one](/img/structure/B14675461.png)
![3-(Benzo[D][1,3]dioxol-5-YL)-N-methylpropan-1-amine](/img/structure/B14675485.png)
